molecular formula C10H7BrFN B2559474 8-Bromo-7-fluoro-1-methylisoquinoline CAS No. 2219370-78-0

8-Bromo-7-fluoro-1-methylisoquinoline

Cat. No.: B2559474
CAS No.: 2219370-78-0
M. Wt: 240.075
InChI Key: BMCYTAHXMRLFDY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-1-methylisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the bromination of 7-fluoro-1-methylisoquinoline using bromine in the presence of a catalyst . The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield. These methods are designed to meet the high demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-fluoro-1-methylisoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline N-oxides .

Scientific Research Applications

8-Bromo-7-fluoro-1-methylisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-methylisoquinoline
  • 8-Fluoro-1-methylisoquinoline
  • 7-Fluoro-1-methylisoquinoline

Uniqueness

8-Bromo-7-fluoro-1-methylisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

8-Bromo-7-fluoro-1-methylisoquinoline is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on its isoquinoline structure. With a molecular formula of C_10H_7BrF_N and a molecular weight of approximately 222.08 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

Synthesis and Properties

The synthesis of this compound typically involves bromination and fluorination processes of isoquinoline derivatives. Common methods include:

  • Bromination of 7-fluoro-1-methylisoquinoline using bromine in the presence of a catalyst.
  • Fluorination techniques that can vary based on the desired product yield and purity.

These synthetic routes not only provide the compound but also allow for further functionalization, enhancing its biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that isoquinoline derivatives, including this compound, possess significant anticancer properties. For instance, compounds structurally similar to this isoquinoline have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)16.1
8-BromoisoquinolineMCF-719.8
TMC-120B (related alkaloid)Epithelial cells2.0

The mechanism of action appears to involve the modulation of specific molecular targets, potentially affecting pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its effectiveness against particular pathogens remain limited.

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors within cells. This interaction can modulate cellular pathways, leading to effects such as:

  • Inhibition of DNA synthesis in cancer cells.
  • Disruption of bacterial cell wall synthesis , contributing to its antimicrobial effects.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Studies : In vitro tests on MCF-7 cells showed that derivatives with bromine and fluorine substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts.
  • Antimicrobial Testing : A study conducted on various isoquinoline derivatives indicated that those with halogen substitutions displayed improved activity against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 8-Bromo-7-fluoro-1-methylisoquinoline, and how are halogenation positions controlled?

The synthesis of this compound typically involves multi-step halogenation and functional group modifications. A common approach includes:

  • Pomeranz-Fritsch ring synthesis modified with halogenation steps, as seen in analogous isoquinoline derivatives (e.g., bromine introduction via Sandmeyer reactions after diazotization of nitro precursors) .
  • Selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) or halogen exchange under controlled temperatures to avoid over-substitution .
  • Methyl group introduction via alkylation or Grignard reactions, ensuring steric and electronic compatibility with the isoquinoline core .
    Key considerations: Solvent polarity, temperature (-20°C to 50°C), and inert atmospheres (N₂/Ar) are critical for regioselectivity .

Q. Which analytical techniques are essential for characterizing this compound, and what structural data should be prioritized?

Characterization requires a combination of:

  • Spectroscopic methods :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C7, bromine coupling patterns) .
    • High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., [M+H]⁺ peaks matching C₁₀H₈BrFN⁺) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated in structurally similar 8-bromo-7-methoxyisoquinoline derivatives .
  • Chromatographic purity checks : HPLC or GC-MS to ensure >95% purity, with silica gel column chromatography as a standard purification step .

Q. How does the substitution pattern (Br, F, CH₃) influence the compound’s reactivity in cross-coupling reactions?

The halogen and methyl groups dictate reactivity:

  • Bromine : Facilitates Suzuki-Miyaura or Sonogashira couplings (e.g., PdCl₂/CuI catalysis with alkynes) .
  • Fluorine : Electron-withdrawing effects activate adjacent positions for nucleophilic substitution but may deactivate the ring toward electrophilic attacks .
  • Methyl group : Steric hindrance at C1 can slow reactions at neighboring positions, requiring optimized catalysts (e.g., bulky phosphine ligands) .
    Example: In Pd-mediated couplings, yields drop if steric clashes occur between the methyl group and catalyst .

Advanced Research Questions

Q. How can low yields in bromination steps be mitigated during synthesis?

Low yields often stem from competing side reactions or incomplete halogenation. Strategies include:

  • Temperature control : Bromination at ≤0°C minimizes polybromination .
  • Catalyst optimization : Use of Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution efficiency .
  • In situ monitoring : TLC or inline IR spectroscopy to track reaction progress and halt at optimal conversion .
    Note: Diazonium salt intermediates (from nitro precursors) improve regioselectivity but require careful handling due to instability .

Q. What methodologies resolve contradictions in reported biological activity data for halogenated isoquinolines?

Contradictions may arise from impurities, assay variability, or target promiscuity. Solutions involve:

  • Orthogonal assays : Combine enzyme inhibition studies (e.g., fluorescence-based assays) with cellular viability tests (MTT assays) .
  • Structural analogs : Compare activity of this compound with derivatives lacking Br/F/CH₃ to isolate substituent effects .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental IC₅₀ values .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • DFT calculations : Predict electron density maps to identify reactive sites for functionalization .
  • Pharmacophore modeling : Map steric/electronic requirements of target proteins (e.g., kinase ATP-binding pockets) to optimize substituent placement .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties early, reducing late-stage attrition .
    Case study: Methyl group at C1 in similar compounds improved metabolic stability but reduced solubility—a trade-off requiring formulation adjustments .

Q. What experimental designs address challenges in crystallizing this compound for structural studies?

Crystallization hurdles (e.g., polymorphism, poor diffraction) are tackled via:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation .
  • Co-crystallization agents : Introduce hydrogen-bond donors (e.g., thiourea derivatives) to stabilize lattice packing .
  • Low-temperature XRD : Collect data at 100 K to enhance crystal stability and resolution .

Properties

IUPAC Name

8-bromo-7-fluoro-1-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-9-7(4-5-13-6)2-3-8(12)10(9)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCYTAHXMRLFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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